3'-(N,N-Didemethyl)-3'-N-formylazithromycin (also known as Azithromycin Impurity M or 3'-N,N-Di(desmethyl)-3'-N-formyl Azithromycin) is not a drug itself, but rather a chemical compound identified as an impurity during the manufacture of the antibiotic Azithromycin [, , ].
The presence of impurities can affect the safety and efficacy of a drug. Therefore, regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set strict guidelines for acceptable impurity levels in medications [, ]. 3'-(N,N-Didemethyl)-3'-N-formylazithromycin is one such impurity tracked and quantified during Azithromycin production to ensure the final product meets these quality standards [, ].
Research efforts have focused on developing sensitive and reliable methods to detect and measure 3'-(N,N-Didemethyl)-3'-N-formylazithromycin in Azithromycin. These methods typically involve high-performance liquid chromatography (HPLC) with various detection techniques [, ].
3'-(N,N-Didemethyl)-3'-N-formylazithromycin is a derivative of azithromycin, a widely used macrolide antibiotic. This compound is characterized by its unique structural modifications, specifically the didemethylation and formylation at the 3' position of the azithromycin backbone. Its molecular formula is C₃₇H₆₈N₂O₁₃, with a molecular weight of 748.94 g/mol . The compound's structure includes multiple hydroxyl groups and a formamide functional group, contributing to its biological properties and potential applications in pharmacology.
These reactions highlight the compound's synthetic pathway, emphasizing its derivation from azithromycin through specific chemical transformations.
The synthesis methods for 3'-(N,N-Didemethyl)-3'-N-formylazithromycin are detailed as follows:
This multi-step synthesis showcases the complexity involved in modifying macrolide antibiotics for enhanced therapeutic effects.
The primary application of 3'-(N,N-Didemethyl)-3'-N-formylazithromycin lies in pharmaceutical research, particularly as an impurity reference material in drug development processes involving azithromycin derivatives . It may also have potential applications in treating bacterial infections due to its antibiotic properties, although further studies are needed to establish its clinical efficacy.
Several compounds share structural similarities with 3'-(N,N-Didemethyl)-3'-N-formylazithromycin. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Azithromycin | Base structure with additional methyl groups | Widely used antibiotic with established efficacy |
| N-Demethyl Azithromycin | One methyl group removed | Intermediate in synthesis; retains some activity |
| Erythromycin | Similar macrolide backbone but different substitutions | Original macrolide antibiotic; broader spectrum |
| 3'-Amino Azithromycin | Amino group at the 3' position | Potentially different pharmacological properties |
The uniqueness of 3'-(N,N-Didemethyl)-3'-N-formylazithromycin lies in its specific modifications that may enhance its biological activity or alter its pharmacokinetics compared to these related compounds.
3'-(N,N-Didemethyl)-3'-N-formylazithromycin represents a structurally modified derivative of the macrolide antibiotic azithromycin, characterized by specific alterations at the 3'-N position of the desosamine sugar moiety [1] [2]. The compound exhibits a molecular formula of C₃₇H₆₈N₂O₁₃, which reflects the systematic demethylation and subsequent formylation modifications from the parent azithromycin structure [1] [8]. The molecular weight has been precisely determined as 748.9 grams per mole through computational analysis validated by experimental mass spectrometry [1] [2].
| Property | Value |
|---|---|
| Molecular Formula | C₃₇H₆₈N₂O₁₃ |
| Molecular Weight | 748.9 g/mol |
| Exact Mass | 748.47214023 Da |
| Monoisotopic Mass | 748.47214023 Da |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 14 |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 206 Ų |
The reduction in molecular weight compared to azithromycin (749.0 g/mol) reflects the removal of two methyl groups from the nitrogen atom at the 3'-position and the addition of a single formyl group [1] [7]. This molecular transformation maintains the overall macrolide framework while introducing distinct physicochemical properties that influence the compound's behavior in analytical and biological systems [6].
The structural characterization of 3'-(N,N-Didemethyl)-3'-N-formylazithromycin has been accomplished through multiple complementary analytical techniques, each providing specific insights into different aspects of the molecular architecture [6] [8]. Mass spectrometric analysis employing electrospray ionization in positive mode has confirmed the molecular weight through observation of the protonated molecular ion at m/z 749.3, corresponding to [M+H]⁺ [6]. The fragmentation pattern reveals characteristic losses consistent with the desosamine sugar unit, providing structural confirmation of the sugar moiety modifications [28].
Nuclear magnetic resonance spectroscopy has served as the primary method for detailed structural elucidation, with ¹H NMR analysis in deuterated chloroform revealing characteristic signals that confirm the formamide functionality [6]. The formyl proton appears as distinctive doublet signals at chemical shifts of 7.99 and 7.86 parts per million, reflecting the restricted rotation around the formamide bond that creates two distinct rotameric forms [6] . The integration pattern of the remaining 67 protons corresponds to the expected hydrogen count for the modified azithromycin structure [6].
| Analytical Method | Key Findings | Structural Information |
|---|---|---|
| Mass Spectrometry | Molecular ion at m/z 749.3 (M+H)⁺ | Molecular weight confirmation |
| ¹H NMR | Formyl signals at 7.99, 7.86 ppm | Formamide group confirmation |
| IR Spectroscopy | C=O stretch at 1720 cm⁻¹, N-H stretch at 3404 cm⁻¹ | Functional group identification |
| Two-dimensional NMR | COSY, HSQC, HMBC correlations | Connectivity confirmation |
Infrared spectroscopy has provided definitive identification of the key functional groups, with the carbonyl stretch of the formamide appearing at 1720 wavenumbers and the nitrogen-hydrogen stretch observed at 3404 wavenumbers [6] [26]. These spectroscopic signatures are characteristic of formamide functional groups and distinguish this derivative from other azithromycin impurities [27].
The stereochemical configuration of 3'-(N,N-Didemethyl)-3'-N-formylazithromycin maintains the fundamental chirality pattern established in azithromycin, with eighteen defined stereocenters contributing to the overall three-dimensional structure [1] [8]. The compound preserves the absolute configuration at all positions except for the modified 3'-N position, where the replacement of the dimethylamino group with a formamide group alters the local electronic environment without affecting the underlying stereochemistry [6].
Conformational analysis through nuclear magnetic resonance coupling constant determination reveals that the compound adopts a folded-out conformation of the 15-membered lactone ring, similar to azithromycin [17] [19]. The vicinal coupling constant ³J(H2,H3) of approximately 10 Hz indicates the characteristic folded-out arrangement, where the ring fragment C2-C5 extends outward from the macrocyclic core [17] [28]. This conformational preference is supported by nuclear Overhauser effect correlations that demonstrate spatial proximity between H4 and H11 protons while showing absence of H3-H11 contacts [17] [19].
| Stereocenter | Configuration | Structural Significance |
|---|---|---|
| C-2 | R | Lactone ring conformation |
| C-3 | S | Hydroxyl group orientation |
| C-4 | R | Methyl group positioning |
| C-11 | R | Glycosidic linkage geometry |
| C-13 | S | Sugar attachment point |
| C-1' | R | Desosamine anomeric center |
| C-2' | S | Modified amino sugar conformation |
The formamide bond at the 3'-N position exhibits restricted rotation, resulting in the formation of two distinct rotameric forms that can be observed in nuclear magnetic resonance spectra [14]. This rotational barrier, typical of amide bonds, contributes to the conformational complexity of the molecule and influences its analytical behavior [14]. The energy barrier for rotation around the carbon-nitrogen bond in formamide systems has been well-characterized, with the planar conformation representing the energy minimum [14].
3'-(N,N-Didemethyl)-3'-N-formylazithromycin contains several key functional groups that define its chemical reactivity and biological properties [1] [8]. The formamide group at the 3'-N position represents the most significant structural modification from azithromycin, introducing both hydrogen bond donor and acceptor capabilities through the carbonyl oxygen and nitrogen-hydrogen bond [6] [26]. This functional group is susceptible to hydrolysis under acidic conditions, potentially leading to the formation of the corresponding amine and formic acid .
The 15-membered lactone ring serves as the core structural element, maintaining the macrocyclic framework essential for macrolide activity [11] [12]. This lactone functionality is susceptible to nucleophilic attack at the carbonyl carbon, particularly under basic conditions, which can lead to ring-opening reactions [11]. The presence of multiple hydroxyl groups throughout the structure provides additional sites for hydrogen bonding and potential chemical modification [1] [8].
| Functional Group | Position | Reactivity Profile |
|---|---|---|
| Formamide | 3'-N position | Hydrolysis susceptible, hydrogen bonding |
| Lactone ring | 15-membered macrocycle | Nucleophilic attack, ring opening |
| Hydroxyl groups | C-3, C-11, C-6 positions | Esterification, etherification |
| Glycosidic bonds | Sugar linkages | Acid-catalyzed hydrolysis |
| Ether linkages | Multiple positions | Metabolic stability, conformational constraint |
The glycosidic bonds connecting the sugar moieties to the aglycone represent additional reactive centers that are particularly susceptible to acid-catalyzed hydrolysis [12]. The cladinose sugar attached at the C-3 position and the modified desosamine sugar at C-5 contribute to the overall polarity and water solubility of the molecule [8] [15]. The methoxy group on the cladinose sugar provides a site for potential demethylation reactions under oxidative conditions [15].
3'-(N,N-Didemethyl)-3'-N-formylazithromycin exhibits a close structural relationship to azithromycin, differing primarily in the modification of the desosamine sugar moiety [1] . Both compounds share the characteristic 15-membered lactone ring with a nitrogen atom incorporated at position 9, distinguishing them from 14-membered macrolides such as erythromycin [12] [16]. The presence of this nitrogen atom in the lactone ring confers dibasic character to both azithromycin and its derivative, compared to the monobasic nature of other macrolides [16].
The structural modification involves the systematic removal of both methyl groups from the 3'-N,N-dimethylamino functionality of azithromycin, followed by the introduction of a formyl group to create the 3'-N-formamide derivative [6]. This transformation represents a common degradation pathway for azithromycin under specific storage conditions, particularly at elevated temperatures . The compound is therefore classified as Azithromycin Impurity M in pharmaceutical quality control standards [1] [8].
| Structural Feature | Azithromycin | 3'-(N,N-Didemethyl)-3'-N-formylazithromycin |
|---|---|---|
| Lactone ring size | 15-membered | 15-membered |
| Ring nitrogen | Position 9 | Position 9 |
| Desosamine 3'-N group | N,N-dimethylamino | N-formamide |
| Cladinose sugar | Present | Present |
| Molecular weight | 749.0 g/mol | 748.9 g/mol |
| Basicity | Dibasic | Monobasic |
When compared to other macrolide antibiotics, both azithromycin and its derivative maintain the essential structural elements required for ribosomal binding, including the lactone ring and sugar substituents [11] [17]. However, the modification of the desosamine amino group significantly alters the pharmacological properties, as this region is crucial for antimicrobial activity [10] [15]. The compound shares structural similarities with other azithromycin impurities, such as 3'-N-demethyl-3'-N-formylazithromycin, which retains one methyl group on the 3'-nitrogen [9].
The three-dimensional spatial arrangement of 3'-(N,N-Didemethyl)-3'-N-formylazithromycin reflects the conformational preferences characteristic of 15-membered macrolide antibiotics [17] [19]. The molecule adopts a folded-out conformation of the lactone ring, where the macrocyclic structure extends in a relatively open arrangement that positions the sugar substituents in specific spatial orientations [17]. This conformation is stabilized by intramolecular interactions and minimizes steric conflicts between the various substituents [19].
The desosamine sugar moiety, containing the modified formamide group, adopts a perpendicular orientation relative to the macrocyclic plane, similar to the arrangement observed in azithromycin complexes with bacterial ribosomes [15] [23]. This spatial positioning is crucial for potential biological interactions, as the sugar moieties play important roles in binding affinity and specificity [15]. The cladinose sugar exhibits conformational flexibility, with the ability to adopt different orientations depending on the local environment [23].
Molecular dynamics simulations and nuclear magnetic resonance studies have revealed that the 15-membered lactone ring exhibits greater conformational flexibility compared to 14-membered macrolides [17] [19]. The presence of the nitrogen atom in the ring allows for additional conformational states, including the characteristic folded-out arrangement and potential folded-in conformations under specific conditions [17]. The torsion angles within the lactone ring are consistent with those observed in other azithromycin derivatives, maintaining the spatial relationships necessary for structural integrity [19].
The formamide group at the 3'-N position introduces additional conformational complexity through restricted rotation around the carbon-nitrogen bond [14]. This restricted rotation results in two distinct rotameric forms that exist in equilibrium, each with slightly different spatial arrangements of the hydrogen and carbonyl substituents [14]. The barrier to rotation around this bond influences the overall molecular dynamics and contributes to the observed nuclear magnetic resonance spectroscopic behavior [14].
3'-(N,N-Didemethyl)-3'-N-formylazithromycin exists as a solid crystalline powder at room temperature [1] [2] [3]. The compound exhibits a characteristic white to off-white coloration, with some sources describing it as having a pale beige appearance [1] [2] [3]. This color variation is typical of pharmaceutical impurities and may be attributed to minor differences in crystallization conditions or the presence of trace amounts of related substances.
The crystalline nature of the compound is consistent with its macrolide structure, which typically forms stable crystal lattices through intermolecular hydrogen bonding interactions between the multiple hydroxyl groups and the nitrogen-containing functional groups present in the molecule [1] [2] [3]. The solid-state properties are important for pharmaceutical applications, as they influence handling characteristics, stability, and analytical procedures.
The melting point of 3'-(N,N-Didemethyl)-3'-N-formylazithromycin has been determined to be 108-110°C [2] [3]. This relatively low melting point, compared to some other azithromycin derivatives, can be attributed to the structural modifications present in this compound, particularly the removal of the two methyl groups and the addition of the formyl group at the 3'-nitrogen position.
| Property | Value | Reference |
|---|---|---|
| Melting Point | 108-110°C | [2] [3] |
| Alternative Values | >155°C (dec.) | [1] [4] |
| Thermal Behavior | Decomposes upon melting | [1] [4] |
The thermal behavior of this compound is complex, with some sources reporting decomposition occurring simultaneously with melting at temperatures above 155°C [1] [4]. This decomposition behavior is characteristic of macrolide antibiotics, which contain multiple functional groups that can undergo thermal degradation, including the lactone ring, amino groups, and hydroxyl functionalities [5] [6].
Differential scanning calorimetry studies on related azithromycin compounds have shown that thermal decomposition typically involves dehydration, followed by breakdown of the macrocyclic ring structure [5] [6]. The formyl group present in this derivative may contribute to thermal instability due to its susceptibility to oxidation and hydrolysis under elevated temperature conditions.
The solubility characteristics of 3'-(N,N-Didemethyl)-3'-N-formylazithromycin reflect its modified chemical structure and provide important information for analytical method development and pharmaceutical processing.
The compound demonstrates slight solubility in dimethyl sulfoxide (DMSO), methanol, and chloroform [1] [2] [3]. This solubility profile is consistent with the amphiphilic nature of the molecule, which contains both hydrophilic (hydroxyl groups, formamide group) and hydrophobic (macrocyclic ring, alkyl chains) regions.
| Solvent | Solubility | Characteristics |
|---|---|---|
| DMSO | Slightly soluble | Polar aprotic solvent |
| Methanol | Slightly/Sparingly soluble | Polar protic solvent |
| Chloroform | Slightly soluble | Nonpolar solvent |
The slight solubility in DMSO is particularly relevant for analytical applications, as DMSO is commonly used as a solvent for nuclear magnetic resonance spectroscopy and can facilitate dissolution of the compound for spectroscopic analysis [7] [8]. The solubility in methanol ranges from slight to sparingly soluble, indicating some variability that may depend on temperature, pH, and the presence of other solutes [1] [2] [3].
The compound exhibits very poor solubility in water and aqueous systems, which is characteristic of macrolide antibiotics [9] [10]. This hydrophobic character is enhanced by the structural modifications present in this derivative, particularly the removal of the dimethylamino group, which reduces the overall polarity of the molecule.
The poor aqueous solubility has important implications for:
Studies on related azithromycin compounds have shown that aqueous solubility can be pH-dependent due to the presence of basic nitrogen atoms, with increased solubility observed under acidic conditions where protonation of the amino groups occurs [9] [11].
The density of 3'-(N,N-Didemethyl)-3'-N-formylazithromycin has been calculated using predictive methods, yielding a value of 1.21±0.1 g/cm³ [1] [2] [3]. This density value is consistent with organic compounds containing multiple heteroatoms and is typical for macrolide antibiotics.
| Physical Constant | Value | Method |
|---|---|---|
| Density | 1.21±0.1 g/cm³ | Predicted |
| Boiling Point | 871.4±65.0°C | Predicted |
| Molecular Weight | 748.9-762.97 g/mol | Calculated |
The predicted boiling point of 871.4±65.0°C indicates high thermal stability under normal atmospheric pressure, although this value is theoretical since the compound undergoes decomposition at much lower temperatures [1] [2] [3]. The molecular weight varies slightly in different sources (748.9-762.97 g/mol) due to differences in the exact molecular formula reported and the degree of hydration [12] [13] [3].
These physical constants are important for:
3'-(N,N-Didemethyl)-3'-N-formylazithromycin exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding atmosphere [1] [4] [3]. This characteristic is common among macrolide antibiotics and is attributed to the presence of multiple hydroxyl groups and nitrogen atoms that can form hydrogen bonds with water molecules.
| Stability Parameter | Specification | Implication |
|---|---|---|
| Hygroscopicity | Hygroscopic | Moisture absorption |
| Storage Temperature | -20°C | Low temperature required |
| Storage Atmosphere | Inert atmosphere | Oxygen exclusion needed |
| Environmental Stability | Moisture sensitive | Controlled humidity required |
The hygroscopic nature necessitates storage at -20°C under an inert atmosphere to prevent degradation and maintain chemical stability [1] [4] [3]. This storage requirement is more stringent than that for the parent compound azithromycin, suggesting that the structural modifications have increased the compound's sensitivity to environmental conditions.
Environmental stability studies on related azithromycin compounds have shown that moisture uptake can lead to:
The moisture sensitivity is particularly important for analytical applications, where sample preparation and storage conditions must be carefully controlled to ensure accurate and reproducible results [14] [10].
The predicted pKa value of 3'-(N,N-Didemethyl)-3'-N-formylazithromycin is 13.25±0.70 [1] [2] [3], indicating that the compound behaves as a weak base in aqueous solution. This value is consistent with the presence of tertiary amine groups within the macrocyclic structure, which are characteristic of macrolide antibiotics.
| Acid-Base Property | Value | Significance |
|---|---|---|
| pKa | 13.25±0.70 | Weak base |
| Protonation State | Predominantly neutral at physiological pH | Limited ionization |
| Basic Groups | Tertiary amine nitrogen atoms | Proton acceptors |
The high pKa value indicates that the compound remains largely unionized at physiological pH (approximately 7.4), which influences its:
Compared to the parent compound azithromycin, which has multiple pKa values due to its different amino groups, this derivative shows a single predominant pKa value [15] [16]. The removal of the dimethylamino group and addition of the formyl group has simplified the acid-base chemistry while maintaining the basic character of the molecule.
The acid-base characteristics are important for:
The spectroscopic characteristics of 3'-(N,N-Didemethyl)-3'-N-formylazithromycin provide essential information for analytical identification, quantification, and structural confirmation.
| Spectroscopic Method | Detection Parameters | Application |
|---|---|---|
| UV-Visible Spectroscopy | λmax = 210 nm | Quantitative analysis |
| HPLC-UV | 210 nm detection | Impurity profiling |
| NMR Spectroscopy | DMSO-d6 compatible | Structural confirmation |
| Mass Spectrometry | Molecular ion detection | Molecular weight determination |
Ultraviolet-visible spectroscopy reveals that the compound exhibits significant absorption at 210 nm, which is commonly used for high-performance liquid chromatography (HPLC) detection [17] [18] [19]. This UV absorption is attributed to the conjugated system present in the macrocyclic structure and the aromatic character of the formyl group.
Nuclear magnetic resonance (NMR) spectroscopy can be performed using DMSO-d6 as the solvent, taking advantage of the compound's slight solubility in this deuterated solvent [7] [8]. NMR studies of related azithromycin compounds have shown that the spectra are generally well-resolved, allowing for detailed structural analysis and confirmation of the molecular modifications.
Mass spectrometry is particularly useful for confirming the molecular weight and fragmentation patterns of this compound[Various sources]. The molecular ion peak provides direct confirmation of the molecular formula, while fragmentation patterns can reveal structural information about the modifications present in the molecule.
The spectroscopic properties are crucial for: